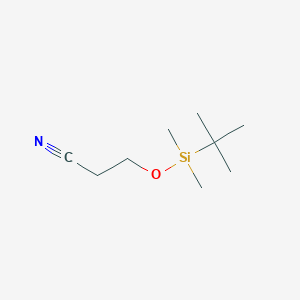

3-((tert-Butyldimethylsilyl)oxy)propanenitrile

CAS No.:

Cat. No.: VC13789971

Molecular Formula: C9H19NOSi

Molecular Weight: 185.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NOSi |

|---|---|

| Molecular Weight | 185.34 g/mol |

| IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxypropanenitrile |

| Standard InChI | InChI=1S/C9H19NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6,8H2,1-5H3 |

| Standard InChI Key | OPFLEIQXDNEAPE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Si](C)(C)OCCC#N |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCC#N |

Introduction

3-((tert-Butyldimethylsilyl)oxy)propanenitrile is a versatile organic compound used in various chemical syntheses. It belongs to the class of silyl ethers, which are widely employed as protecting groups in organic chemistry. The tert-butyldimethylsilyl (TBS) group is particularly popular due to its ease of installation and removal under mild conditions, making it an ideal choice for protecting alcohols during complex syntheses.

Synthesis and Applications

3-((tert-Butyldimethylsilyl)oxy)propanenitrile can be synthesized through the reaction of 3-hydroxypropanenitrile with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules where the TBS group serves as a protecting group for the hydroxyl functionality.

Synthesis Steps:

-

Starting Material: 3-Hydroxypropanenitrile

-

Reagents: tert-Butyldimethylsilyl chloride, imidazole or triethylamine

-

Conditions: Typically performed in a solvent like dichloromethane or dimethylformamide under mild conditions.

Research Findings and Uses

This compound has been utilized in various research contexts, including the synthesis of pharmaceutical intermediates and complex organic molecules. Its utility lies in its ability to protect the hydroxyl group during reactions that might otherwise interfere with it, allowing for more selective and controlled synthesis pathways.

Example Use Cases:

-

Pharmaceutical Synthesis: Used as an intermediate in the synthesis of complex pharmaceutical molecules where protection of hydroxyl groups is necessary.

-

Organic Synthesis: Employed in the preparation of complex organic molecules requiring selective protection and deprotection steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume